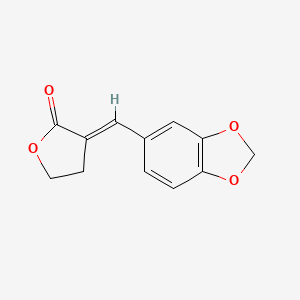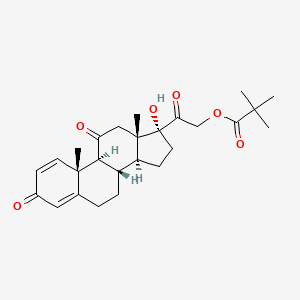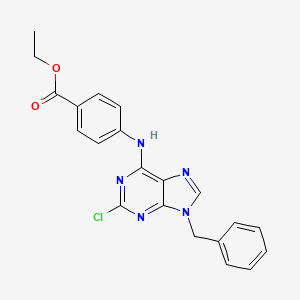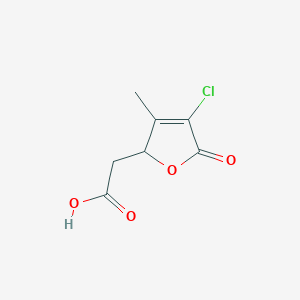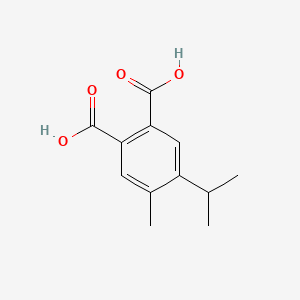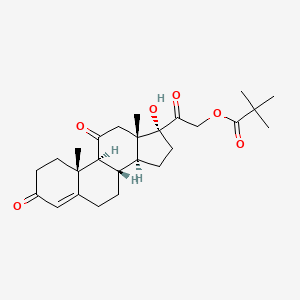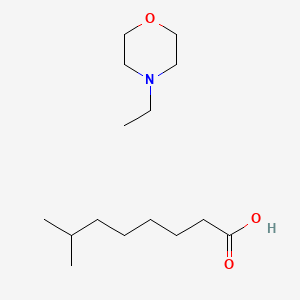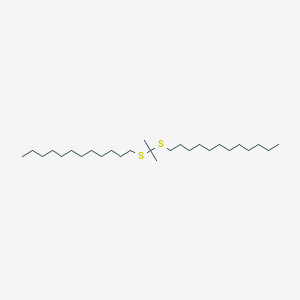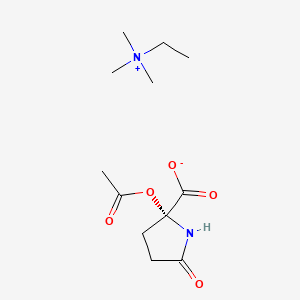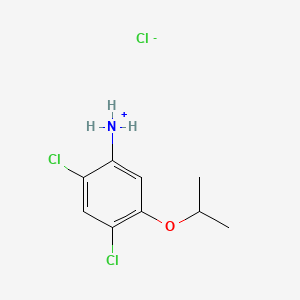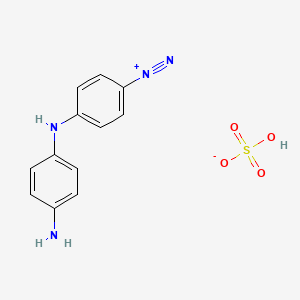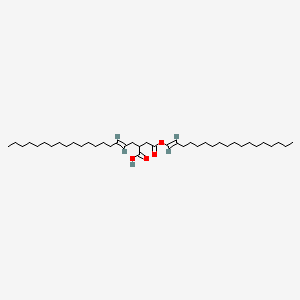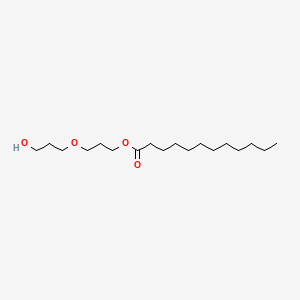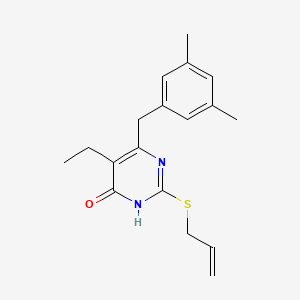
8-Amino-1-(p-tolyl)naphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-1-(p-tolyl)naphthalenesulphonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of an amino group at the 8th position and a p-tolyl group at the 1st position on the naphthalene ring, along with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-(p-tolyl)naphthalenesulphonic acid typically involves the following steps:
Nitration: The starting material, 1-(p-tolyl)naphthalene, undergoes nitration to introduce a nitro group at the 8th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Sulfonation: Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-(p-tolyl)naphthalenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are used for sulfonation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
8-Amino-1-(p-tolyl)naphthalenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Amino-1-(p-tolyl)naphthalenesulphonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfonic acid group enhances solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Amino-1-naphthalenesulfonic acid: Lacks the p-tolyl group, which affects its solubility and reactivity.
8-Anilino-1-naphthalenesulfonic acid: Contains an anilino group instead of a p-tolyl group, influencing its binding properties and applications.
Uniqueness
8-Amino-1-(p-tolyl)naphthalenesulphonic acid is unique due to the presence of both the amino and p-tolyl groups, which confer distinct chemical properties and enhance its versatility in various applications.
Properties
CAS No. |
71412-00-5 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4-methylphenyl) 8-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-10-14(11-9-12)21-22(19,20)16-7-3-5-13-4-2-6-15(18)17(13)16/h2-11H,18H2,1H3 |
InChI Key |
JULFGFUYKONKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


